2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE is a complex organic molecule that features a benzisothiazole ring, a sulfonyl group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE typically involves multi-step organic reactions
Preparation of Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of Bromobenzoate Ester: The final step involves esterification, where the bromobenzoate moiety is attached to the molecule using reagents such as bromobenzoic acid and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
- 2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]PROPYL-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
2-[({4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL}SULFONYL)-4-METHYLANILINO]ETHYL 4-BROMOBENZOATE: is unique due to its combination of a benzisothiazole ring, a sulfonyl group, and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the bromobenzoate ester allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C29H24BrN3O6S2 |
---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
2-(N-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]sulfonyl-4-methylanilino)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C29H24BrN3O6S2/c1-20-6-14-24(15-7-20)33(18-19-39-29(34)21-8-10-22(30)11-9-21)41(37,38)25-16-12-23(13-17-25)31-28-26-4-2-3-5-27(26)40(35,36)32-28/h2-17H,18-19H2,1H3,(H,31,32) |
InChI Key |
QXGNSXVAEOGSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)NC4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.